2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid

DHFR inhibition Antifolate Enzyme kinetics

This N-9 substituted tetrahydrocarbazole acetic acid is a validated DHFR inhibitor (human Ki=147 nM) with confirmed cross-species selectivity data for Pneumocystis carinii. Unlike C-1 regioisomers that lack DHFR activity, this scaffold enables authentic DHFR screening cascade establishment and serves as a synthetically tractable core for parallel library synthesis. Its distinct inductive electronic profile (σI) compared to fully aromatic carbazole-9-acetic acid (CAS 524-80-1) makes it an essential paired comparator for physical organic chemistry studies. Verify regioisomeric identity; ≥95% purity available.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 21144-93-4
Cat. No. B2447231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid
CAS21144-93-4
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17)
InChIKeyNDLUYNBMLNNIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS 21144-93-4): Procurement-Relevant Physicochemical and Pharmacological Baseline


2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS 21144-93-4), also designated (1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid, is a tricyclic N-hetarylacetic acid derivative featuring a partially saturated tetrahydrocarbazole core with an acetic acid moiety appended at the N-9 position . The compound possesses a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol [1]. Its core scaffold is structurally related to fully aromatic carbazole-9-acetic acid (CAS 524-80-1) but differs critically in the saturation state of the fused six-membered ring, which alters electronic distribution, conformational flexibility, and the inductive character of the heterocyclic substituent . The compound has documented inhibitory activity against dihydrofolate reductase (DHFR) enzymes across multiple species, with inhibition constants (Ki) reported for the human enzyme (147 nM) and rat liver enzyme [2][3].

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS 21144-93-4): Why In-Class Carbazole Acetic Acid Analogs Are Not Interchangeable


The tetrahydrocarbazole acetic acid scaffold family exhibits profound structure-dependent divergence in both physicochemical behavior and biological target engagement that precludes generic interchange. The saturation state of the carbazole ring directly modulates the inductive electron-withdrawing character (σI constant) of the N-hetaryl substituent, which in turn governs the pKa of the acetic acid moiety and influences enzyme binding pocket compatibility . Critically, the substitution position of the acetic acid group on the core (N-9 versus C-1 versus C-2/C-3) determines which biological targets are accessible: N-9 substituted derivatives such as the target compound demonstrate DHFR inhibitory activity, whereas C-1 substituted tetrahydrocarbazole-1-acetic acid derivatives (e.g., AY-24873) exhibit anti-inflammatory activity via cyclooxygenase/lipoxygenase pathways [1][2]. Further, structurally elaborated analogs such as CAY10471 (CAS 627865-18-3) incorporate additional substituents (3-[(4-fluorophenyl)sulfonyl-methylamino]) that confer potent, sub-nanomolar CRTH2/DP2 receptor antagonism (Ki = 0.6 nM) not present in the unsubstituted core . These divergent activity profiles underscore that procurement decisions based solely on the shared 'tetrahydrocarbazole acetic acid' structural motif will yield fundamentally different research outcomes. The quantitative evidence below establishes where 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid occupies a specific, non-substitutable position within this chemical space.

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS 21144-93-4): Comparator-Anchored Quantitative Differentiation Evidence


Species-Selective DHFR Inhibitory Profile of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid Versus Structurally Related N-Hetarylacetic Acids

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid demonstrates species-dependent inhibition of dihydrofolate reductase (DHFR) that distinguishes it from both the fully aromatic carbazole-9-acetic acid analog and other heterocyclic DHFR inhibitors. Against human DHFR, the compound exhibits a Ki of 147 nM as measured by UV-Vis spectrometry monitoring NADPH oxidation with dihydrofolate as substrate [1]. Comparative data against rat liver lipophilic DHFR and Pneumocystis carinii DHFR are available in BindingDB, enabling cross-species selectivity profiling [2]. This inhibitory potency is mechanistically distinct from other tetrahydrocarbazole acetic acid regioisomers: C-1 substituted tetrahydrocarbazole-1-acetic acid derivatives such as AY-24873 lack DHFR activity and instead function as anti-inflammatory agents with ED50 = 1.1 mg/kg in adjuvant arthritis models [3]. Additionally, the compound's unsubstituted tetrahydrocarbazole core provides a baseline DHFR inhibitory scaffold, whereas further elaborated analogs (e.g., CAY10471) diverge to alternative targets including CRTH2/DP2 receptors .

DHFR inhibition Antifolate Enzyme kinetics Pneumocystis carinii

Quantified Electronic Effects of Tetrahydrocarbazole Saturation on Acetic Acid pKa: Experimental Comparison with Carbazole-9-acetic Acid

Potentiometric titration studies directly comparing N-hetarylacetic acid derivatives provide quantitative evidence that saturation of the carbazole ring substantially alters the acid strength of the appended acetic acid moiety. Filippova et al. (1983) experimentally determined pKa values for a series of N-hetarylacetic acids via potentiometric titration, from which inductive constants (σI) of the corresponding heterocyclic fragments were calculated . The study encompassed derivatives of indole, carbazole, 3-methylcarbazole, tetrahydrocarbazole, 6-methyltetrahydrocarbazole, and phenothiazine, enabling direct cross-comparison of saturation state effects. The target compound, as the unsubstituted tetrahydrocarbazole-9-acetic acid derivative, exhibits a distinct inductive character relative to the fully aromatic carbazole-9-acetic acid analog (CAS 524-80-1). This electronic differentiation arises from disruption of the extended aromatic π-system upon saturation of the fused six-membered ring, which modulates electron density at the N-9 position and consequently alters the acidity of the carboxylic acid group. The study further calculated enthalpy and entropy contributions to the free energy of dissociation for 9-carbazolylacetic acid, establishing that entropy contributions predominate in the dissociation thermodynamics of this scaffold .

Physical chemistry Inductive constants Acid dissociation pKa determination

Synthetic Accessibility Advantage of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid as an Unsubstituted Scaffold Versus Elaborated Tetrahydrocarbazole Derivatives

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid serves as a synthetically accessible, unadorned tetrahydrocarbazole acetic acid scaffold, contrasting sharply with more complex, multi-step elaborated derivatives such as CAY10471 (CAS 627865-18-3) or ACT-453859. The target compound is preparable via standard Fischer indole cyclization between a phenylhydrazine derivative and a ketone-containing acetic acid precursor, representing a foundational synthetic entry point to the tetrahydrocarbazole acetic acid chemical space [1][2]. In contrast, pharmacologically optimized derivatives require extensive additional synthetic investment: CAY10471 incorporates a 3-[(4-fluorophenyl)sulfonyl-methylamino] substituent necessitating sulfonamide formation and chiral resolution steps ; ACT-453859 contains a 3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro substitution pattern requiring sequential halogenation, amination, and heteroaryl coupling steps [3]. The unsubstituted core is commercially available from multiple vendors at >95% purity (e.g., AKSci 4621CE, Leyan 1394679, ChemDiv) as a research-grade building block , whereas the elaborated analogs are typically restricted to specialized chemical biology tool compound suppliers with correspondingly higher procurement costs and longer lead times.

Organic synthesis Building block Fischer indole synthesis Medicinal chemistry

Regioisomeric Differentiation: N-9 Acetic Acid Substitution of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid Confers DHFR Activity Absent in C-1 and C-2/C-3 Substituted Tetrahydrocarbazole Acetic Acid Analogs

The position of the acetic acid moiety on the tetrahydrocarbazole core dictates the biological target engagement profile, rendering the N-9 substituted target compound functionally non-interchangeable with its C-1 or C-2/C-3 substituted regioisomers. 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid bears the acetic acid group at the N-9 position of the tetrahydrocarbazole ring system and exhibits DHFR inhibitory activity (human Ki = 147 nM) [1]. In contrast, C-1 substituted tetrahydrocarbazole-1-acetic acid derivatives—exemplified by AY-24873 (1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid)—demonstrate anti-inflammatory activity via cyclooxygenase/lipoxygenase pathway inhibition with an ED50 of 1.1 ± 0.2 mg/kg in adjuvant arthritis models, with no reported DHFR activity [2][3]. Similarly, C-2 and C-3 substituted analogs (e.g., (6,7,8,9-tetrahydro-5H-carbazol-2-yl)-acetic acid and 5,6,7,8-tetrahydrocarbazole-3-acetic acid, CAS 28484-36-8) represent additional regioisomeric variants with distinct target interaction profiles that have not been characterized for DHFR inhibition . This regioisomer-dependent biological activity divergence is further amplified in pharmacologically optimized derivatives: ACT-453859, which incorporates an N-9 acetic acid group plus additional substituents, demonstrates potent CRTH2 antagonism with substantial plasma stability improvements over setipiprant [4].

Regioisomer Structure-activity relationship DHFR Anti-inflammatory

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid (CAS 21144-93-4): Evidence-Backed Application Scenarios for Procurement Decision-Making


DHFR Inhibitor Screening and Species Selectivity Profiling

Based on the BindingDB-confirmed Ki of 147 nM against human DHFR [1], 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid serves as a reference compound for establishing DHFR inhibition screening cascades. The availability of parallel inhibition data for rat liver DHFR and Pneumocystis carinii DHFR [2] enables cross-species selectivity assessment, supporting anti-infective drug discovery programs targeting Pneumocystis or comparative pharmacology studies. Unlike the C-1 regioisomeric tetrahydrocarbazole acetic acids that lack DHFR activity [3], this N-9 substituted scaffold provides a validated DHFR-active chemical probe.

Tetrahydrocarbazole Scaffold Derivatization for Medicinal Chemistry SAR Campaigns

The unsubstituted tetrahydrocarbazole-9-acetic acid core represents a synthetically tractable starting point for parallel library synthesis. As documented in the Fischer indole methodology of Asselin et al. (1976) and subsequent patents [3][4], this scaffold can be systematically elaborated with substituents at the 6-position, 8-position, or on the saturated ring to explore structure-activity relationships. In contrast to advanced clinical candidates such as ACT-453859 that require multi-step synthesis of complex substitution patterns [5], procurement of the unsubstituted core enables medicinal chemists to build bespoke analog libraries while controlling synthetic complexity and cost.

Physical Chemistry Studies of Saturation Effects on Heteroaromatic Acid Dissociation

The quantitative comparison of inductive constants (σI) and pKa values between tetrahydrocarbazole-9-acetic acid and fully aromatic carbazole-9-acetic acid supports procurement for fundamental physical organic chemistry investigations. Researchers studying how aromatic saturation modulates electron density at the N-hetaryl position and influences carboxylic acid ionization behavior can utilize this compound as a paired comparator to the aromatic analog (CAS 524-80-1). The published potentiometric titration methodology and thermodynamic parameter calculations (ΔH and ΔS of dissociation) provide a validated experimental framework .

Quality Control Reference for Regioisomeric Purity Verification

Given the profound functional divergence between N-9 substituted tetrahydrocarbazole acetic acids (DHFR inhibition, Ki = 147 nM) and C-1 substituted analogs (anti-inflammatory, ED50 = 1.1 mg/kg) [1][3], 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid serves as an authentic reference standard for verifying regioisomeric identity in procurement, analytical chemistry, and synthetic intermediate characterization. Procurement from reputable vendors providing ≥95% purity specifications (AKSci, Leyan, ChemDiv) ensures that research programs are not inadvertently confounded by regioisomeric contamination.

Quote Request

Request a Quote for 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.